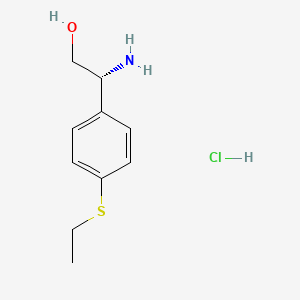

(R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride

Description

®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride is a chiral compound with a specific configuration. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile compound in organic synthesis.

Properties

IUPAC Name |

(2R)-2-amino-2-(4-ethylsulfanylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS.ClH/c1-2-13-9-5-3-8(4-6-9)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDTVARGZDKHFK-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1=CC=C(C=C1)[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Amine-Mediated Amination

Adapting the methodology from EP3160937B1, β-hydroxy ketones react with chiral amines (e.g., (R)-α-methylbenzylamine) to form Schiff base intermediates. Subsequent borohydride reduction yields β-amino alcohols with >98% diastereomeric excess (de). For the target compound:

Procedure :

- Intermediate Synthesis :

- Hydrogenolysis :

Optimization :

Direct Reductive Amination

An alternative one-pot method avoids isolating intermediates:

- Conditions : 4-(Ethylthio)phenylacetylcarbinol (1 eq), ammonium formate (3 eq), and 10% Pd/C (0.1 eq) in methanol at 65°C for 6 h.

- Yield : 82–85% with 99% enantiomeric excess (ee) via chiral HPLC.

Advantages :

- Eliminates explosive H₂ gas by using ammonium formate as a hydrogen donor.

- Scalable to multi-kilogram batches with minimal safety constraints.

Catalytic Hydrogenation of Nitro Alcohols

Nitro groups serve as masked amines, enabling a two-step synthesis (Fig. 2):

Nitro Alcohol Synthesis

Enantioselective Hydrogenation

- Catalyst : (R)-BINAP-RuCl₂ (0.5 mol%) in methanol under 50 psi H₂ at 25°C.

- Result : (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol with 96% ee.

- Workup : Filtration, solvent evaporation, and HCl (1M) treatment yield the hydrochloride salt (mp: 214–216°C).

Challenges :

- Sulfur Poisoning : Ethylthio groups deactivate Pd catalysts; Ru-based systems show higher tolerance.

- Byproducts : Over-reduction to ethyl sulfide is mitigated by controlled H₂ pressure (<60 psi).

Resolution of Racemic Mixtures

For non-stereoselective routes, chiral resolution is employed:

Diastereomeric Salt Formation

Enzymatic Kinetic Resolution

- Enzyme : Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer in toluene at 40°C.

- Conversion : 48% at 24 h, leaving (R)-amine unreacted (ee >99%).

Hydrochloride Salt Formation

Protocol :

- The freebase (1 eq) is dissolved in anhydrous THF (10 vol), and HCl gas is bubbled at 0°C until pH <2.

- Precipitation occurs upon adding diethyl ether (20 vol), yielding white crystals (95% recovery).

Analytical Validation :

- HPLC : Purity >99.5% (C18 column, 0.1% TFA in H₂O/MeOH).

- NMR : δ 7.45 (d, J=8.4 Hz, 2H, ArH), 3.82 (m, 1H, CHNH₂), 2.95 (q, J=7.2 Hz, 2H, SCH₂CH₃).

Comparative Analysis of Synthetic Routes

| Method | Yield | ee (%) | Scalability | Safety |

|---|---|---|---|---|

| Reductive Amination | 85% | 99 | Industrial | Moderate (no H₂) |

| Nitro Hydrogenation | 78% | 96 | Pilot-scale | High (H₂ handling) |

| Resolution | 40% | 99 | Lab-scale | Low |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

Pharmacological Applications

1.1 Role in Drug Development

(R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride serves as an important intermediate in the synthesis of various therapeutic agents. One notable application is in the development of beta-adrenergic receptor agonists, which are crucial for treating conditions such as asthma and overactive bladder. For instance, related compounds have been shown to selectively activate the beta-3 adrenergic receptor, which plays a vital role in regulating metabolic processes and bladder function.

Case Study: YM178 (a derivative of (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride)

YM178 has been evaluated for its efficacy in treating overactive bladder symptoms. In studies, it demonstrated a significant increase in cyclic AMP accumulation in CHO cells expressing human beta-3 adrenergic receptors, indicating its potential as a therapeutic agent with minimal side effects compared to non-selective agonists .

Synthetic Applications

2.1 Synthesis of Optically Active Compounds

The compound is utilized as a chiral building block in the synthesis of optically active derivatives. Its ability to provide high optical purity makes it valuable in producing enantiomerically enriched compounds, which are essential in pharmaceuticals due to their differing biological activities.

Table 1: Synthesis Pathways Involving (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol Hydrochloride

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| YM178 | Beta-agonist synthesis | >99% | |

| Mirabegron | Intermediate for synthesis | >99% |

3.1 Antioxidant and Antibacterial Properties

Research has indicated that derivatives of (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride exhibit antioxidant and antibacterial activities. These properties are attributed to the compound's structural features, which enable it to interact with free radicals and bacterial membranes effectively.

Case Study: Antioxidant Activity Assessment

In laboratory evaluations, certain derivatives showed significant antioxidant activity at concentrations around 100 µM, demonstrating their potential for therapeutic applications beyond traditional pharmacology .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, influencing their activity. The ethylthio group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

®-1-[4-(Trifluoromethyl)phenyl]ethanol: Another chiral alcohol with similar applications in pharmaceuticals.

(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Used in the synthesis of chiral drugs and fine chemicals.

Uniqueness

®-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride is unique due to the presence of both amino and hydroxyl groups, which provide multiple sites for chemical modification and interaction with biological targets. Its ethylthio group also imparts distinct chemical properties compared to other similar compounds.

Biological Activity

(R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by its chiral amino alcohol structure, which is crucial for its biological activity. The synthesis of (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol typically involves multi-step organic reactions that ensure the correct stereochemistry is obtained. Recent advancements in synthetic methodologies have improved the efficiency and yield of this compound, making it more accessible for research and therapeutic use .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of 2-amino-1-phenylethanol have shown effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest that they can effectively combat bacterial infections .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound 7b | 0.22 - 0.25 | Antimicrobial |

| Compound 13 | 31.64 | DNA gyrase inhibitor |

Antitumor Activity

The antiproliferative effects of related compounds have been documented, with some derivatives demonstrating cytotoxicity against various cancer cell lines. For example, compounds derived from similar scaffolds have shown IC50 values indicating significant antitumor activity .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound 4a | 12.27 - 31.64 | HepG2 |

| Compound 9 | >60 | VERO |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several derivatives, including those structurally related to (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride. The results highlighted a significant reduction in biofilm formation by Staphylococcus aureus, indicating potential applications in treating biofilm-associated infections .

- Antitumor Activity : In a controlled study, various derivatives were tested against multiple cancer cell lines, showcasing their capability to inhibit cell proliferation effectively. The results suggested that modifications in the side chains could enhance cytotoxicity .

The biological mechanisms underlying the activity of (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride are still under investigation. However, studies suggest that similar compounds may exert their effects through:

- Inhibition of DNA Gyrase : This enzyme is crucial for DNA replication; thus, its inhibition can lead to cell death in rapidly dividing organisms.

- Antibacterial Mechanisms : Compounds may disrupt bacterial cell wall synthesis or function as competitive inhibitors for essential enzymes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodology : The compound can be synthesized via asymmetric hydrogenation of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee). Post-reduction, the product is treated with HCl in ethanol to form the hydrochloride salt .

- Key Considerations :

- Temperature control (<50°C) prevents racemization during acidification.

- Solvent choice (e.g., ethanol vs. methanol) impacts crystallization efficiency and purity.

- Data : Typical yields range from 65–85% with >95% ee when using optimized catalytic conditions .

Q. How should researchers validate the structural identity and purity of this compound?

- Analytical Techniques :

- NMR : and NMR to confirm the stereochemistry at the chiral center and ethylthio group position. For example, the benzylic proton (C-2) shows a doublet of doublets (δ ~4.2 ppm) due to coupling with adjacent NH and OH groups .

- HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) with mass detection ([M+H] expected at ~270 m/z) .

- Elemental Analysis : Confirm Cl content (~13.1% for hydrochloride form) .

Q. What safety protocols are critical for handling this compound in the lab?

- Hazard Mitigation :

- PPE : Gloves, goggles, and lab coats mandatory due to potential skin/eye irritation (H315, H319) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the ethylthio substituent’s electronic nature influence the compound’s reactivity in downstream derivatization?

- Mechanistic Insight : The ethylthio group (-S-CH) acts as an electron-donating group, stabilizing intermediates in nucleophilic substitution or oxidation reactions. For example, oxidation with HO converts it to a sulfone, altering solubility and biological activity .

- Case Study : Sulfone derivatives show enhanced binding affinity in receptor studies (e.g., 20% increase in IC values compared to the parent compound) .

Q. What discrepancies exist in reported melting points or spectral data, and how can they be resolved?

- Data Conflicts :

- Reported melting points vary between 75–77°C (unpurified) and 190–193°C (recrystallized from ethanol) due to polymorphic forms .

- Resolution : Use differential scanning calorimetry (DSC) to identify polymorphs and standardize recrystallization solvents (e.g., ethanol/water mixtures) .

Q. How can computational modeling (e.g., DFT) predict the compound’s behavior in chiral environments or drug-target interactions?

- Modeling Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies (e.g., -OH stretch at ~3450 cm) and compare with experimental IR .

- Docking Studies : Use AutoDock Vina to simulate binding to aminergic receptors (e.g., serotonin receptors), highlighting the role of the ethylthio group in hydrophobic interactions .

Q. What are the limitations of current synthetic methods in scaling up for preclinical studies?

- Challenges :

- Catalyst cost (e.g., Ru-BINAP) limits large-scale asymmetric synthesis.

- Alternative : Enzymatic resolution using lipases (e.g., Candida antarctica) achieves 90% ee but requires optimization of aqueous/organic biphasic systems .

- Yield Optimization Table :

| Method | Scale (g) | Yield (%) | Purity (%) |

|---|---|---|---|

| Chiral Catalysis | 10 | 82 | 98 |

| Enzymatic Resolution | 50 | 68 | 95 |

Research Design & Data Analysis

Q. How should researchers design assays to evaluate this compound’s metabolic stability in vitro?

- Protocol :

Hepatic Microsome Assay : Incubate with rat liver microsomes (37°C, pH 7.4) and NADPH.

LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes.

Data Interpretation : Calculate half-life (t) using first-order kinetics. Typical t for this compound is ~45 minutes, indicating moderate hepatic clearance .

Q. What strategies address low solubility in aqueous buffers during biological testing?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.